molecular formula C18H16Cl2N2S B14505904 2,6-Bis(4-chlorophenyl)-4-ethyl-4-methyl-4H-1,3,5-thiadiazine CAS No. 64269-73-4

2,6-Bis(4-chlorophenyl)-4-ethyl-4-methyl-4H-1,3,5-thiadiazine

Cat. No.: B14505904
CAS No.: 64269-73-4
M. Wt: 363.3 g/mol
InChI Key: POZYXPGLTYRDJR-UHFFFAOYSA-N
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Description

2,6-Bis(4-chlorophenyl)-4-ethyl-4-methyl-4H-1,3,5-thiadiazine is a heterocyclic compound characterized by the presence of a thiadiazine ring substituted with chlorophenyl, ethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-chlorophenyl)-4-ethyl-4-methyl-4H-1,3,5-thiadiazine typically involves the reaction of appropriate chlorophenyl derivatives with thiadiazine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-chlorophenyl)-4-ethyl-4-methyl-4H-1,3,5-thiadiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2,6-Bis(4-chlorophenyl)-4-ethyl-4-methyl-4H-1,3,5-thiadiazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis(4-chlorophenyl)-4-ethyl-4-methyl-4H-1,3,5-thiadiazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(4-chlorophenyl)-4-ethyl-4-methyl-4H-1,3,5-thiadiazine is unique due to its specific substitution pattern and the presence of the thiadiazine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

64269-73-4

Molecular Formula

C18H16Cl2N2S

Molecular Weight

363.3 g/mol

IUPAC Name

2,6-bis(4-chlorophenyl)-4-ethyl-4-methyl-1,3,5-thiadiazine

InChI

InChI=1S/C18H16Cl2N2S/c1-3-18(2)21-16(12-4-8-14(19)9-5-12)23-17(22-18)13-6-10-15(20)11-7-13/h4-11H,3H2,1-2H3

InChI Key

POZYXPGLTYRDJR-UHFFFAOYSA-N

Canonical SMILES

CCC1(N=C(SC(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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